

The Chemistry and Application of 2,4'-Dibromoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4'-Dibromoacetophenone**

Cat. No.: **B189879**

[Get Quote](#)

Abstract

This technical guide provides an in-depth exploration of **2,4'-Dibromoacetophenone**, a pivotal α -haloketone that has carved a significant niche in both analytical chemistry and contemporary drug discovery. We will traverse its historical synthesis, delve into its physicochemical and spectroscopic properties, and elucidate its modern applications, with a particular focus on its role as a versatile synthetic building block and a selective enzyme inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important reagent.

Introduction: The Duality of a Reactive Ketone

2,4'-Dibromoacetophenone, also known as p-bromophenacyl bromide, is an aromatic ketone characterized by two bromine substituents: one on the phenyl ring at the para-position and another at the α -carbon of the acetyl group. This dual halogenation imparts a unique reactivity profile, establishing the molecule as a potent electrophile at two distinct sites. The α -bromo group is highly susceptible to nucleophilic substitution, a classic feature of α -haloketones, while the phenyl-bound bromine can participate in a range of cross-coupling reactions. This reactivity has rendered **2,4'-Dibromoacetophenone** an invaluable tool in organic synthesis for decades. More recently, its specific interactions with biological targets have brought it to the forefront of medicinal chemistry research.

A Historical Perspective: From Classical Synthesis to Modern Utility

The journey of **2,4'-Dibromoacetophenone** is intrinsically linked to the broader history of α -haloacetophenones. The parent compound, phenacyl bromide, was first reported in 1871.^[1] The synthesis of **2,4'-Dibromoacetophenone** was described by Collet in 1897, who prepared it both by the Friedel-Crafts reaction of bromobenzene and bromoacetyl chloride, and by the direct bromination of p-bromoacetophenone.^{[2][3]}

A significant milestone in its application came in 1920 when W. Lee Judefind and E. Emmet Reid at Johns Hopkins University pioneered its use as a derivatizing agent for the identification of carboxylic acids.^{[2][3][4]} They demonstrated that by converting acids to their solid, crystalline p-bromophenacyl esters, their melting points could be used for definitive identification.^{[2][3]} This application leverages the high reactivity of the α -bromine with carboxylate salts.

For many years, its primary role remained in analytical and derivatization chemistry. However, the turn of the 21st century saw a resurgence of interest in **2,4'-Dibromoacetophenone** from a completely different scientific domain: drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a research setting.

Physical Properties

Property	Value	Source(s)
CAS Number	99-73-0	[2] [5] [6] [7] [8]
Molecular Formula	C ₈ H ₆ Br ₂ O	[6]
Molecular Weight	277.94 g/mol	[5] [6]
Appearance	Slightly yellow to beige crystalline solid	[6]
Melting Point	108-110 °C	[5] [6]
Solubility	Soluble in DMSO, DMF, methanol, ethanol, and toluene. Insoluble in water.	[6] [9]
Stability	Stable under normal conditions. Incompatible with strong bases, strong reducing agents, and strong oxidizing agents.	[6]

Note: This compound is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **2,4'-Dibromoacetophenone**.

- ¹H NMR (in CDCl₃):

- δ ~4.39 ppm (s, 2H): This singlet corresponds to the two protons of the α-bromomethyl group (-CH₂Br).
- δ ~7.64 ppm (d, 2H): This doublet represents the two aromatic protons ortho to the carbonyl group.
- δ ~7.84 ppm (d, 2H): This doublet corresponds to the two aromatic protons meta to the carbonyl group.

- IR Spectroscopy:
 - A strong absorption band around 1690 cm^{-1} is characteristic of the carbonyl ($\text{C}=\text{O}$) stretching vibration.
 - Bands in the aromatic region ($\sim 1600\text{-}1450\text{ cm}^{-1}$) and C-Br stretching frequencies are also present.
- Mass Spectrometry:
 - The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms, with prominent peaks for the molecular ion $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$. The base peak often corresponds to the p-bromobenzoyl cation.

Synthesis of 2,4'-Dibromoacetophenone: A Classic Protocol

The most common and historically significant method for synthesizing **2,4'-Dibromoacetophenone** is the direct α -bromination of 4-bromoacetophenone. This electrophilic substitution reaction is typically carried out in a suitable solvent, with elemental bromine as the brominating agent.

Experimental Protocol: Bromination of 4-Bromoacetophenone

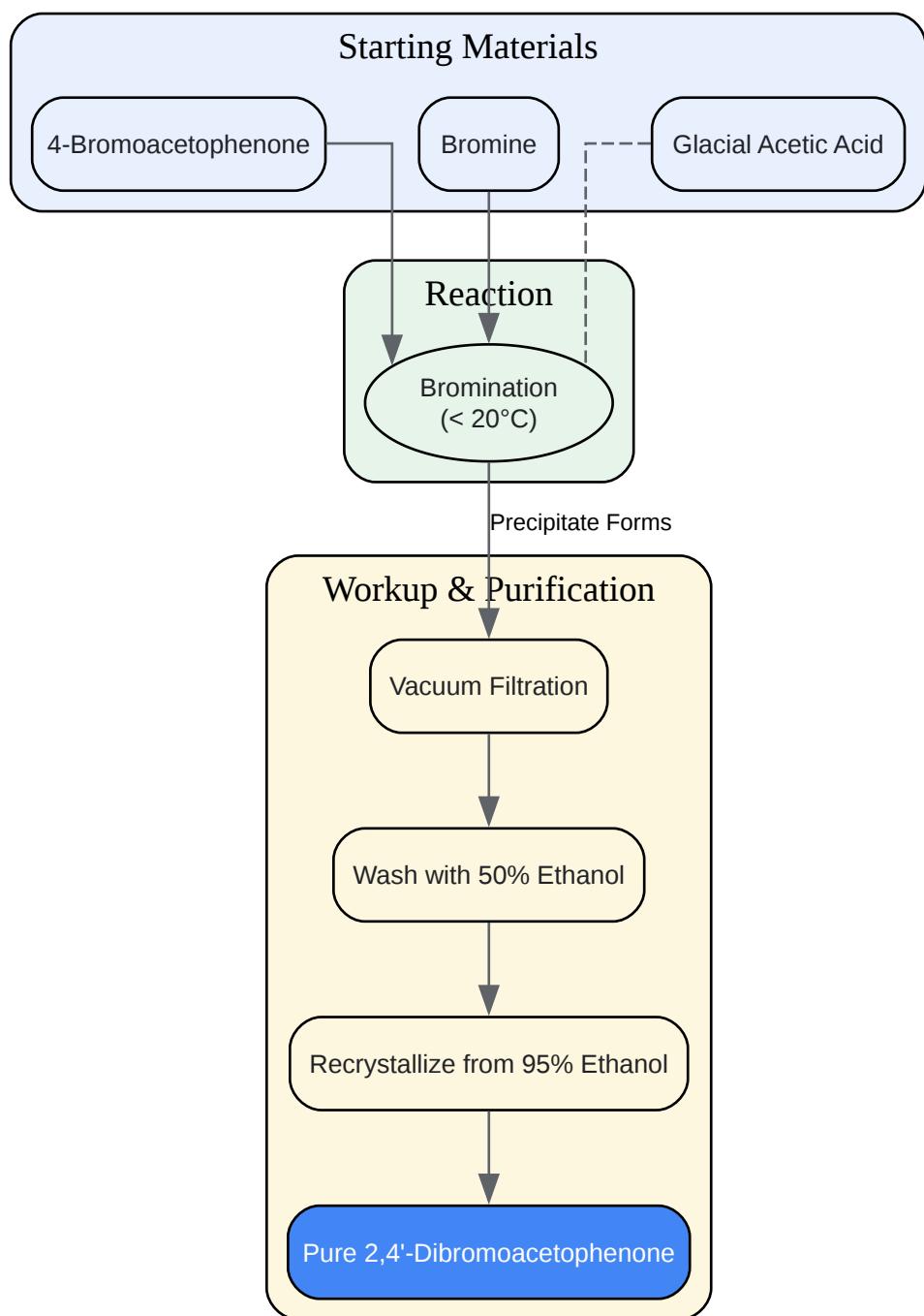
This protocol is adapted from the procedure described in *Organic Syntheses*.^{[2][5]}

Materials:

- 4-Bromoacetophenone
- Glacial Acetic Acid
- Bromine
- 50% Ethanol (for washing)

- 95% Ethanol (for recrystallization)

Procedure:


- In a round-bottom flask, dissolve 4-bromoacetophenone in glacial acetic acid.
- Cool the flask in an ice-water bath to maintain a temperature below 20°C.
- Slowly add a stoichiometric equivalent of bromine dropwise to the stirred solution. Vigorous shaking may be necessary to ensure proper mixing.
- As the reaction progresses, **2,4'-Dibromoacetophenone** will begin to precipitate as needle-like crystals.
- After the addition of bromine is complete, continue to cool the flask in the ice-water bath to maximize crystallization.
- Collect the crude product by vacuum filtration.
- Wash the crystals with cold 50% ethanol until the filtrate runs colorless. This removes unreacted bromine and other impurities.
- Air-dry the washed crystals.
- For purification, recrystallize the crude product from 95% ethanol to yield colorless needles of **2,4'-Dibromoacetophenone**.

Causality of Experimental Choices:

- Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the starting material and facilitate the enolization of the ketone, which is a key step in the acid-catalyzed bromination mechanism.
- Low Temperature Control: The bromination of acetophenones can be exothermic. Keeping the temperature below 20°C helps to control the reaction rate and minimize the formation of polybrominated byproducts.

- **Washing with Aqueous Ethanol:** This step is crucial for removing both the acidic solvent (acetic acid) and any excess bromine, which would otherwise color the final product.
- **Recrystallization from Ethanol:** This is a standard purification technique for solid organic compounds. The solubility of **2,4'-Dibromoacetophenone** is significantly higher in hot ethanol than in cold ethanol, allowing for the separation from less soluble or more soluble impurities upon cooling.

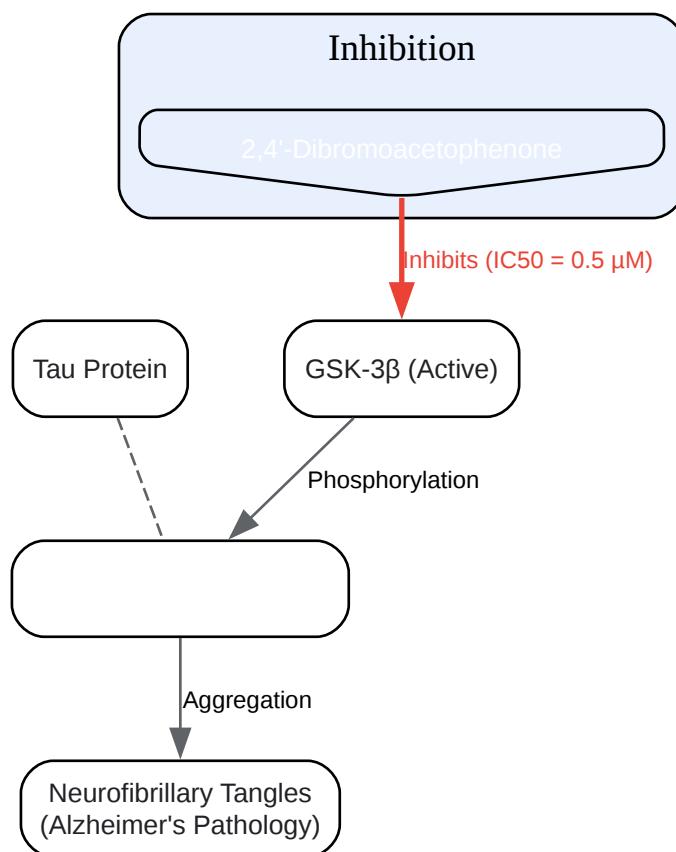
Diagram of Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,4'-Dibromoacetophenone**.

Applications in Drug Discovery and Development

While its utility as a derivatizing agent for fatty acids in HPLC continues, the most significant recent developments for **2,4'-Dibromoacetophenone** have been in medicinal chemistry.[6]


Inhibition of Glycogen Synthase Kinase 3 β (GSK-3 β)

In 2003, a pivotal study identified **2,4'-Dibromoacetophenone** as a potent and selective inhibitor of Glycogen Synthase Kinase 3 β (GSK-3 β), a serine/threonine kinase implicated in a multitude of cellular processes and diseases.[9]

- Mechanism of Action: **2,4'-Dibromoacetophenone** acts as a non-ATP competitive inhibitor of GSK-3 β with an IC₅₀ of 0.5 μ M.[9][10] Its selectivity is noteworthy, as it does not significantly inhibit other kinases like PKA, even at concentrations as high as 100 μ M.[9] This selectivity is crucial for developing targeted therapies with fewer off-target effects.
- Therapeutic Implications: GSK-3 β is a key enzyme in the pathogenesis of several diseases, including:
 - Alzheimer's Disease: GSK-3 β is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease.
 - Bipolar Disorder: The mood-stabilizing effects of lithium are believed to be partially mediated through the inhibition of GSK-3 β .
 - Type 2 Diabetes: GSK-3 β plays a role in insulin signaling and glycogen synthesis.
 - Cancer: Dysregulation of GSK-3 β has been linked to various cancers.

The discovery of **2,4'-Dibromoacetophenone** as a GSK-3 β inhibitor has made it a valuable tool for studying the biological roles of this enzyme and a lead compound for the development of novel therapeutics.

Diagram of GSK-3 β Inhibition Pathway:

[Click to download full resolution via product page](#)

Caption: Inhibition of Tau phosphorylation by **2,4'-Dibromoacetophenone**.

Conclusion

2,4'-Dibromoacetophenone has evolved from a classical analytical reagent to a significant molecule in modern medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and specific biological activity make it a compound of enduring interest. For researchers in drug development, it serves as both a valuable tool for probing GSK-3 β signaling pathways and a foundational scaffold for designing next-generation therapeutics. As our understanding of the intricate roles of kinases in disease deepens, the importance of selective inhibitors like **2,4'-Dibromoacetophenone** is only set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. p-Bromophenacyl Bromide [drugfuture.com]
- 6. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [The Chemistry and Application of 2,4'-Dibromoacetophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189879#discovery-and-history-of-2-4-dibromoacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com